(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

Übersicht

Beschreibung

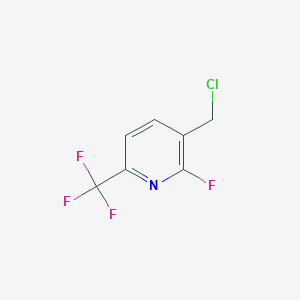

“(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C19H34BNO3Si . It is used in various chemical reactions and has been mentioned in several scientific literature .

Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperidin-1-yl group through an ethyl chain. The piperidin-1-yl group contains a tert-butyldimethylsilyl ether .Chemical Reactions Analysis

This compound can potentially participate in various chemical reactions. For instance, compounds with similar structures have been used as reactants in palladium-catalyzed Suzuki-Miyaura coupling reactions .Wissenschaftliche Forschungsanwendungen

Biodegradation of ETBE

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial capacity to degrade compounds with tert-butyl structures. This suggests potential environmental applications for managing pollution from gasoline additives and understanding the microbial pathways involved in breaking down similar structures (Thornton et al., 2020).

Synthetic Routes and Chemical Applications

A review of synthetic routes for vandetanib, a kinase inhibitor used in cancer therapy, illustrates the importance of tert-butyl and boronic acid derivatives in pharmaceutical synthesis. Such compounds are crucial intermediates in developing complex molecules for therapeutic applications (Mi, 2015).

Boronic Acid-Based Sensors

Boronic acid derivatives are integral to developing chemical sensors for detecting carbohydrates, catecholamines, and other bio-relevant molecules. This application underscores the versatility and functional importance of boronic acids in analytical chemistry and biosensing technologies (Bian et al., 2019).

Drug Discovery and Pharmacological Applications

The use of boronic acids in drug discovery, particularly as proteasome inhibitors in cancer therapy, exemplifies their therapeutic potential. Boronic acid compounds, through their unique reactivity and ability to interact with biological molecules, have paved the way for new treatments for various diseases, showcasing their broad applicability in medicinal chemistry (Plescia & Moitessier, 2020).

Wirkmechanismus

Target of action

The compound may be used as a linker in the development of bifunctional protein degraders . These degraders are designed to bind to a specific protein target and induce its degradation.

Mode of action

In general, bifunctional protein degraders work by forming a ternary complex with the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemische Analyse

Biochemical Properties

(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. The interaction with enzymes such as proteases and kinases can lead to enzyme inhibition or modulation of enzyme activity, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cell signaling cascades. Additionally, the compound can affect gene expression by modulating transcription factors or epigenetic regulators, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can be reversible, allowing for dynamic regulation of enzyme activity. Additionally, the compound can bind to specific receptors or transporters on the cell surface, triggering downstream signaling events that influence cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes or signaling pathways. At higher doses, toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in evaluating the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target enzymes or signaling molecules. The subcellular distribution of the compound can influence its efficacy and specificity in modulating cellular processes .

Eigenschaften

IUPAC Name |

[4-[1-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO3Si/c1-15(16-7-9-17(10-8-16)20(22)23)21-13-11-18(12-14-21)24-25(5,6)19(2,3)4/h7-10,15,18,22-23H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNDXCEIZMXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001118775 | |

| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704069-37-3 | |

| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.